

"Antibacterial agent 39" chemical structure and properties

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In-Depth Technical Guide: Antibacterial Agent SET-M33

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET-M33 is a promising synthetic antimicrobial peptide (AMP) currently under preclinical development as a novel therapeutic agent against multi-drug resistant (MDR) bacterial infections.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, antibacterial activity, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development of this potent antibacterial candidate.

Chemical Structure and Physicochemical Properties

SET-M33 is a cationic, non-natural peptide characterized by a unique tetra-branched structure. This architecture consists of four identical peptide chains, each with the amino acid sequence KKIRVRLSA, linked to a central three-lysine core.[1][4] This multimeric design enhances its stability against proteases, improving its pharmacokinetic profile for potential clinical applications.[1][5]

Several variants of SET-M33 have been synthesized and studied, including a dimeric form (SET-M33DIM)[6][7], a version with D-amino acids (SET-M33D) which exhibits a broader



spectrum of activity to include Gram-positive bacteria[8][9], and a PEGylated version (SET-M33L-PEG) with enhanced stability.[10]

The physicochemical properties of SET-M33 are summarized in the table below. It is typically synthesized as a trifluoroacetate (TFA) salt, but can be converted to acetate or chloride forms to reduce toxicity and improve solubility.[1][5]

Property	Value	Reference(s)
Molecular Formula	C205H391N75O45 (for tetra- branched form)	[1]
Molecular Mass	4629 Da (for tetra-branched form)	[1]
Structure	Tetra-branched peptide on a lysine core	[1][4]
Peptide Sequence	KKIRVRLSA (per branch)	[1]
Formulation	Available as TFA, acetate, and chloride salts	[1][5]
Secondary Structure	Random coil in aqueous solution; forms an amphipathic helix upon interaction with bacterial membranes	[1][4]

Antibacterial Activity

SET-M33 demonstrates potent bactericidal activity against a wide range of Gram-negative bacteria, including clinically relevant MDR strains. Its efficacy has been established through extensive in vitro and in vivo studies. The D-amino acid variant, SET-M33D, also shows significant activity against Gram-positive pathogens.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of SET-M33 and its variants against various bacterial species.



Organism	Strain(s)	Compound	MIC Range (μM)	Reference(s)
Pseudomonas aeruginosa	Various clinical isolates, including MDR	SET-M33L	0.3 - 10.9	[10]
Pseudomonas aeruginosa	Standard strains	SET-M33L	1.5 - 3.0	[10]
Klebsiella pneumoniae	MDR strains	SET-M33DIM	1.5 - 11	[7]
Acinetobacter baumannii	MDR strains	SET-M33DIM	1.5 - 11	[7]
Escherichia coli	MDR strains	SET-M33DIM	1.5 - 11	[7]
Staphylococcus aureus	MRSA and other strains	SET-M33D	0.7 - 6.0	[8][11]
Enterococcus faecalis	Clinical isolates	SET-M33D	0.7 - 6.0	[8]
Various Enterobacteriace ae	Clinical isolates	SET-M33D	0.7 - 6.0	[8]

Anti-Biofilm Activity

SET-M33 has demonstrated significant efficacy in eradicating bacterial biofilms, a critical factor in chronic and persistent infections.[1][5] Studies have shown that SET-M33 can effectively inhibit biofilm formation and disrupt established biofilms of pathogens like P. aeruginosa and E. coli.[1][10]

Mechanism of Action

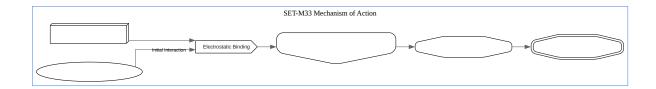
The antibacterial mechanism of SET-M33 is a multi-step process that involves direct interaction with the bacterial cell envelope and modulation of the host inflammatory response.



Bacterial Membrane Disruption

The primary mechanism of action involves a two-step process:[1][5][10]

- Electrostatic Binding: The cationic nature of SET-M33 facilitates its initial binding to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][8]
- Membrane Disruption: Following binding, SET-M33 undergoes a conformational change to an amphipathic helix, which allows it to insert into and disrupt the bacterial membrane, leading to cell lysis and death.[1][4]



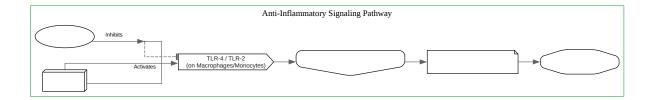
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Proposed mechanism of bacterial killing by SET-M33.

Anti-Inflammatory and Immunomodulatory Effects

In addition to its direct bactericidal activity, SET-M33 exhibits potent anti-inflammatory properties by neutralizing LPS and LTA.[8][9] This neutralization prevents these endotoxins from activating host immune cells via Toll-like receptors (TLR-4 and TLR-2), thereby reducing the production of pro-inflammatory cytokines such as TNF- α , IL-6, and others. This dual action makes SET-M33 a particularly attractive candidate for treating infections where inflammation is a major contributor to pathology, such as sepsis.[12]





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SET-M33's role in mitigating inflammatory responses.

Experimental Protocols Synthesis and Purification of SET-M33

The following protocol provides a general overview of the synthesis and purification of SET-M33.

- Peptide Synthesis:
 - SET-M33 is synthesized in its tetra-branched form using solid-phase peptide synthesis
 (SPPS) with standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.[13]
 - The synthesis is typically performed on a Fmoc4-Lys2-Lys-β-Ala Wang resin using an automated peptide synthesizer.[13]
 - Side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, and tBu for Serine) are used to prevent unwanted side reactions.[13]
- Cleavage and Deprotection:
 - The final peptide is cleaved from the resin and deprotected using a cleavage cocktail,
 commonly a mixture of trifluoroacetic acid (TFA), tri-isopropylsilane (TIS), and water.[13]
 - The crude peptide is then precipitated using cold diethyl ether.[13]

Foundational & Exploratory





• Purification:

- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13]
- A linear gradient of an appropriate solvent system (e.g., water/0.1% TFA and methanol) is used for elution.[13]

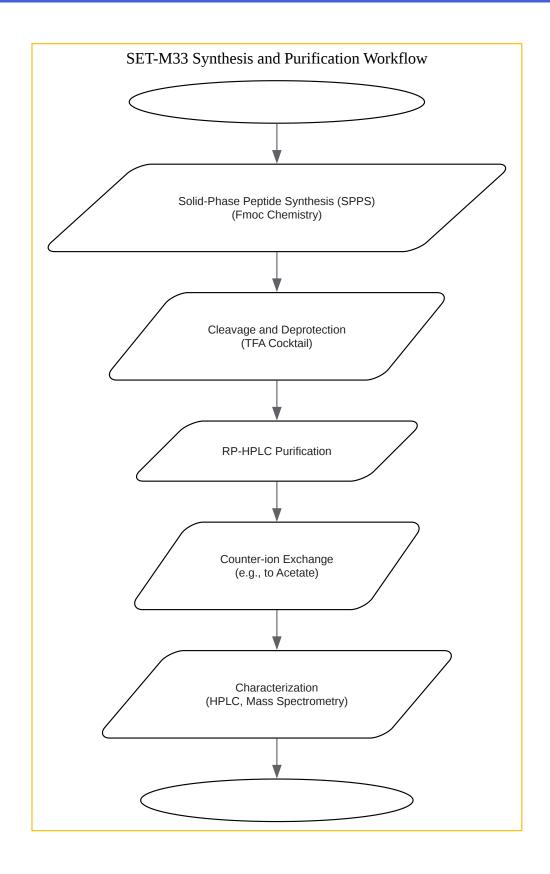
• Counter-ion Exchange:

- The purified peptide, typically obtained as a TFA salt, can be converted to an acetate or chloride salt to reduce toxicity.[13]
- This is achieved by using a quaternary ammonium resin in the desired counter-ion form (e.g., acetate).[13]

Characterization:

 The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).[13]





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Workflow for the synthesis and purification of SET-M33.



Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SET-M33 is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with some modifications for peptides.

- Bacterial Inoculum Preparation:
 - A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Peptide Dilution:
 - A two-fold serial dilution of SET-M33 is prepared in the broth in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Each well is inoculated with the bacterial suspension.
 - The plate is incubated at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

Conclusion

SET-M33 represents a significant advancement in the development of novel antimicrobial agents. Its unique branched structure provides enhanced stability, and its dual mechanism of direct bactericidal activity and anti-inflammatory effects makes it a strong candidate for treating severe and MDR bacterial infections. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this promising peptide.



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